molecular formula C19H15ClN6 B6421245 N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine CAS No. 946289-51-6

N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine

Cat. No. B6421245
CAS RN: 946289-51-6
M. Wt: 362.8 g/mol
InChI Key: HVXXHRYEYKJUGI-UHFFFAOYSA-N
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Description

N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine, also known as 3-chloro-4-methylphenylpiperidine-2,4-diamine, is an important chemical compound used in a variety of scientific research applications. It is a member of the piperidine family, which is a group of heterocyclic compounds containing a six-membered nitrogen-containing ring. It is a colorless crystalline solid with a molecular weight of 265.81 g/mol. The compound has a melting point of 140-141°C, and a boiling point of 383°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether.

Scientific Research Applications

N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is often used as a reagent for the synthesis of various organic compounds, such as piperidine derivatives, quinolines, and heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine acts as a proton donor in the synthesis of organic compounds. It can be used as a catalyst in the formation of covalent bonds between two molecules, as well as in the formation of hydrogen bonds. It can also be used as a nucleophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine has no known adverse biochemical or physiological effects. It is non-toxic and does not cause any adverse reactions in humans or animals.

Advantages and Limitations for Lab Experiments

N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine has a number of advantages for laboratory experiments. It is easily accessible and can be synthesized from readily available starting materials. It is also a relatively inexpensive reagent, making it an attractive choice for researchers on a budget. However, it is not as widely used as other reagents, and it may require more time and effort to obtain the desired results.

Future Directions

N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine has a wide range of potential applications in the fields of organic synthesis, materials science, and drug discovery. It can be used to synthesize a variety of organic compounds, such as quinolines and heterocyclic compounds, as well as polymers and other materials. It can also be used as a catalyst in the formation of covalent and hydrogen bonds, and as a nucleophile in the formation of carbon-carbon bonds. In addition, it can be used to explore new types of reactions and to develop new methods of synthesis. Finally, it can be used to develop new drugs and drug delivery systems.

Synthesis Methods

N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine can be synthesized by a two-step reaction. The first step involves the condensation of 3-chloroaniline and 4-methylphenylmagnesium bromide, which yields N2-(3-chlorophenyl)-N4-(4-methylphenyl)piperidine. The second step involves the oxidation of the piperidine with potassium permanganate, which yields the desired product.

properties

IUPAC Name

2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6/c1-12-5-7-14(8-6-12)23-18-16-17(22-10-9-21-16)25-19(26-18)24-15-4-2-3-13(20)11-15/h2-11H,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXXHRYEYKJUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(3-chlorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine

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